Ampicillin-d5

Description

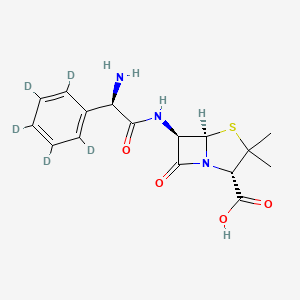

Structure

3D Structure

Propriétés

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10-,11+,14-/m1/s1/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKUERGKIZMTKX-IEEUEUFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601101326 | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(phenyl-2,3,4,5,6-d5)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601101326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426173-65-0 | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(phenyl-2,3,4,5,6-d5)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1426173-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(phenyl-2,3,4,5,6-d5)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601101326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Isotopic Purity of Ampicillin-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the isotopic purity of Ampicillin-d5, a deuterated analog of the antibiotic Ampicillin. This compound is crucial as an internal standard in pharmacokinetic and bioanalytical studies, where its precise isotopic composition is paramount for accurate quantification of the parent drug.[1][2][3] This document outlines the specifications of this compound, the methodologies for determining its isotopic purity, and the underlying principles of isotopic labeling.

Understanding Purity in Deuterated Compounds

For a deuterated compound like this compound, "purity" is a multifaceted term encompassing chemical purity, isotopic enrichment, and overall isotopic purity.

-

Chemical Purity: This refers to the percentage of the material that is the compound of interest (Ampicillin, in its various isotopic forms) relative to any chemical impurities (e.g., residual solvents, starting materials, or side-reaction products).

-

Isotopic Enrichment: This is the percentage of deuterium at a specific labeled position within the molecule.[4] For a starting material with 99.5% isotopic enrichment, there is a 99.5% probability of finding a deuterium atom at a labeled site and a 0.5% chance of finding a hydrogen atom.[4]

-

Isotopic Purity: This term often describes the percentage of the desired deuterated molecule (in this case, the d5 species) within the mixture of all its isotopologues (d0, d1, d2, d3, d4, etc.). It is a reflection of the overall success of the deuteration process.

Quantitative Data for this compound

The isotopic and chemical purity of this compound can vary between manufacturers. The following table summarizes available data from commercial suppliers.

| Supplier | Purity Specification | Isotopic Enrichment | Chemical Purity | CAS Number |

| Cayman Chemical | ≥99% deuterated forms (d1-d5) | Not specified | Not specified | 1426173-65-0[5] |

| Nucleosyn | Not specified | 98% | 95% | 1426173-65-0[6] |

Note: "≥99% deuterated forms (d1-d5)" indicates that the sum of all deuterated species from d1 to d5 constitutes at least 99% of the Ampicillin-related molecules.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity and enrichment for deuterated compounds like this compound relies on high-precision analytical techniques. The most common and powerful methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]

High-resolution mass spectrometry is a primary technique for evaluating isotopic purity.[7][9] It can distinguish between isotopologues—molecules that are chemically identical but differ in their isotopic composition.[4]

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., water/methanol).

-

Chromatographic Separation (LC-MS/MS): The sample is injected into a liquid chromatography system coupled to a mass spectrometer (LC-MS/MS).[2][10] The chromatography step separates this compound from any potential impurities.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of water and methanol, often with a modifier like 0.1% acetic acid or formic acid, is employed.[10]

-

-

Mass Spectrometric Analysis:

-

The sample is ionized, commonly using electrospray ionization (ESI).[9]

-

The mass spectrometer is operated in full scan mode to detect the protonated molecule [M+H]+ and its isotopologues. For this compound, the expected mass for the [M+H]+ ion is approximately 355.15, compared to ~350.12 for unlabeled Ampicillin.

-

The relative abundance of the ion peaks corresponding to the d0, d1, d2, d3, d4, and d5 species is measured.

-

-

Data Analysis: The isotopic purity is calculated based on the relative intensities of the observed H/D isotopolog ions.[9]

NMR spectroscopy is essential for confirming the structural integrity of the molecule and the specific positions of deuterium labeling.[7] While Proton NMR (¹H-NMR) can be used to quantify the tiny amounts of residual hydrogen, Deuterium NMR (²H-NMR) directly observes the deuterium nuclei.

Methodology:

-

Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., D₂O).

-

¹H-NMR Analysis:

-

A ¹H-NMR spectrum is acquired.

-

The signals corresponding to the protons on the phenyl ring (which are replaced by deuterium in this compound) are analyzed.

-

The absence or significant reduction of these signals compared to an internal standard or the signals of non-deuterated parts of the molecule provides a measure of deuterium incorporation.

-

-

²H-NMR Analysis:

-

A ²H-NMR spectrum can be acquired to confirm the presence of deuterium at the expected positions.

-

-

Data Analysis: The integration of the residual proton signals in the ¹H-NMR spectrum allows for the calculation of isotopic enrichment at the labeled sites.[7]

Visualizations

The following diagram illustrates the general workflow for assessing the isotopic purity of this compound using a combination of LC-MS and NMR spectroscopy.

Caption: Workflow for determining the isotopic purity of this compound.

This diagram clarifies the distinct yet related concepts of chemical and isotopic purity for a deuterated active pharmaceutical ingredient (API).

Caption: Logical relationship between chemical and isotopic purity metrics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LC-MS/MS measurement of ampicillin residue in swine tissues at 5 days after in-feed administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Purchase [D5]-Ampicillin [nucleosyn.com]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Manufacturing of Deuterated Ampicillin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and manufacturing of deuterated ampicillin, specifically focusing on ampicillin-d5 where the five deuterium atoms are located on the phenyl ring of the D-phenylglycine side chain. This document outlines the strategic approach involving the preparation of the deuterated precursor, D-phenylglycine-d5, followed by its enzymatic coupling with 6-aminopenicillanic acid (6-APA) to yield the final deuterated product. Detailed experimental methodologies, quantitative data, and process visualizations are presented to support research, development, and manufacturing activities in this area.

Introduction

Deuterated compounds are increasingly utilized in pharmaceutical research and development. The substitution of hydrogen with its heavier, stable isotope deuterium can modulate the pharmacokinetic and metabolic profiles of drug molecules.[1] this compound, a deuterated analog of the broad-spectrum β-lactam antibiotic ampicillin, serves as a valuable internal standard for pharmacokinetic studies and mass spectrometry-based quantification of ampicillin.[1][2] This guide details a viable manufacturing pathway for this compound, focusing on a chemo-enzymatic strategy that combines chemical synthesis for the deuterated side-chain precursor and an enzymatic step for the final coupling.

Synthesis of Deuterated D-Phenylglycine (D-Phg-d5)

The synthesis of deuterated ampicillin hinges on the preparation of the isotopically labeled precursor, D-phenylglycine-d5. A robust method for achieving high levels of deuteration on the aromatic ring of phenylglycine is through catalytic isotope exchange.

Experimental Protocol: Catalytic Isotope Exchange for Phenylglycine-d5 Synthesis

This protocol is based on the catalytic exchange of hydrogen for deuterium in phenylglycine using deuterated water in the presence of a platinum catalyst.[3]

Materials:

-

Phenylglycine

-

Deuterated Water (D₂O)

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

Hydrochloric Acid (HCl)

Procedure:

-

In a sealed reaction vessel, combine phenylglycine, deuterated water, and a catalytic amount of potassium tetrachloroplatinate(II).

-

Acidify the reaction mixture with hydrochloric acid.

-

Heat the mixture at an elevated temperature (e.g., 100-130°C) for a specified duration (e.g., 24-72 hours) to facilitate the isotope exchange.[3]

-

Monitor the progress of the deuteration by Nuclear Magnetic Resonance (NMR) spectroscopy to determine the degree of deuterium incorporation into the phenyl ring.

-

Upon completion, cool the reaction mixture and isolate the deuterated phenylglycine. This can be achieved by crystallization or other standard purification techniques.

-

The deuterated phenylglycine is then subjected to resolution to isolate the desired D-enantiomer.

Quantitative Data for Phenylglycine Deuteration

The efficiency of the deuterium exchange is dependent on reaction conditions such as temperature and time.

| Parameter | Value | Reference |

| Catalyst | K₂PtCl₄ | [3] |

| Deuterium Source | Deuterated Water (D₂O) | [3] |

| Reaction Temperature | 100 - 130 °C | [3] |

| Reaction Time | 24 - 72 hours | [3] |

| Degree of Deuteration (Phenyl Ring) | Complete substitution is achievable | [3] |

Note: The α-proton of phenylglycine is also susceptible to exchange under these conditions. If deuteration at the α-position is not desired, it can be exchanged back to a proton by heating the deuterated phenylglycine in 1N HCl.[3]

Enzymatic Synthesis of Deuterated Ampicillin (this compound)

The final step in the synthesis of deuterated ampicillin is the coupling of the deuterated D-phenylglycine precursor with the β-lactam nucleus, 6-aminopenicillanic acid (6-APA). Enzymatic synthesis using Penicillin G Acylase (PGA) is a highly efficient and environmentally friendly method for this transformation.[4][5][6] The deuterated D-phenylglycine is typically activated as a methyl ester (D-PGME-d5) or an amide (D-PGA-d5) for the enzymatic reaction.

Experimental Workflow for Enzymatic Synthesis

Caption: Chemo-enzymatic synthesis workflow for deuterated ampicillin.

Experimental Protocol: Enzymatic Coupling of D-PGME-d5 and 6-APA

This protocol describes a typical batch process for the enzymatic synthesis of ampicillin.

Materials:

-

Deuterated D-phenylglycine methyl ester (D-PGME-d5)

-

6-Aminopenicillanic acid (6-APA)

-

Immobilized Penicillin G Acylase (PGA)

-

Phosphate buffer (pH 6.5)

-

Hydrochloric acid (2N) for pH adjustment

Procedure:

-

Prepare a reaction mixture in a temperature-controlled vessel containing phosphate buffer (pH 6.5).

-

Add 6-APA and deuterated D-PGME to the buffer. Molar ratios of D-PGME to 6-APA are typically in the range of 2:1 to 3:1 to drive the synthesis reaction.[5][6]

-

Introduce the immobilized Penicillin G Acylase to the reaction mixture.

-

Maintain the reaction at a constant temperature, typically between 25°C and 35°C.[5][6]

-

Continuously monitor and maintain the pH of the reaction mixture at 6.5 by the controlled addition of 2N HCl.

-

The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) to determine the concentrations of reactants and the product.

-

Upon reaching optimal conversion, the reaction is stopped, and the immobilized enzyme is recovered by filtration for potential reuse.

-

The deuterated ampicillin is then isolated from the reaction mixture through purification steps such as crystallization.

Quantitative Data for Enzymatic Synthesis

The yield and efficiency of the enzymatic synthesis are influenced by various reaction parameters.

| Parameter | Value/Range | Reference |

| Enzyme | Immobilized Penicillin G Acylase (from E. coli) | [5] |

| Substrates | 6-APA and D-PGME | [5] |

| pH | 5.5 - 6.5 | [6] |

| Temperature | 25 - 35 °C | [5][6] |

| Substrate Molar Ratio (D-PGME:6-APA) | 2:1 to 6:1 | [6] |

| Conversion of 6-APA | Up to 97% | |

| Yield of Ampicillin | Can exceed 85% |

Manufacturing Considerations

For industrial-scale manufacturing of deuterated ampicillin, several factors need to be considered:

-

Cost and Availability of Deuterated Precursors: The primary cost driver is the synthesis of deuterated D-phenylglycine. Efficient and scalable methods for its preparation are crucial.

-

Enzyme Immobilization and Reusability: The use of immobilized PGA is essential for cost-effective manufacturing as it allows for easy separation of the catalyst from the reaction mixture and its reuse in multiple batches.

-

Process Optimization: Key parameters such as substrate concentrations, enzyme loading, pH, and temperature need to be optimized to maximize yield and minimize reaction time and by-product formation.

-

Downstream Processing: Efficient and scalable purification methods are required to isolate the deuterated ampicillin with high purity.

Logical Relationship of Synthesis Steps

Caption: Logical flow of the deuterated ampicillin synthesis process.

Conclusion

The synthesis and manufacturing of deuterated ampicillin, specifically this compound, is a multi-step process that can be efficiently achieved through a combination of chemical deuteration of the D-phenylglycine side-chain precursor and a subsequent highly selective enzymatic coupling with 6-aminopenicillanic acid. This guide provides a foundational understanding of the key experimental protocols and critical parameters involved in this process. Further optimization of each step is essential for developing a robust and economically viable manufacturing process for this important isotopically labeled pharmaceutical standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. akjournals.com [akjournals.com]

- 4. Enzymatic Synthesis of Ampicillin: Nonlinear Modeling, Kinetics Estimation, and Adaptive Control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. brieflands.com [brieflands.com]

A Technical Guide to the Role of Ampicillin-d5 in Ampicillin Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the distinct roles of non-labeled ampicillin and its deuterated isotopologue, ampicillin-d5. While their core bactericidal mechanism of action is identical, their applications in research and development are fundamentally different. Ampicillin acts as a broad-spectrum antibiotic, whereas this compound serves as a critical analytical tool—an internal standard for the precise quantification of ampicillin in biological matrices. This guide elucidates the shared mechanism of action, clarifies the concept of deuterium labeling and the kinetic isotope effect, and details the practical application of this compound in bioanalytical assays, which are foundational to pharmacokinetic and toxicokinetic studies.

The Identical Mechanism of Action of Ampicillin and this compound

Ampicillin is a broad-spectrum, beta-lactam antibiotic belonging to the aminopenicillin family, effective against a range of Gram-positive and some Gram-negative bacteria.[1][2] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[3][4] This process is identical for both standard ampicillin and this compound.

The key steps are:

-

Penetration: The aminopenicillin structure, featuring an amino group, facilitates passage through the outer membrane pores of Gram-negative bacteria.[2]

-

Target Binding: Ampicillin covalently binds to specific enzymes located within the bacterial cell wall known as Penicillin-Binding Proteins (PBPs).[3][5] These PBPs, such as transpeptidases, are essential for the final steps of peptidoglycan synthesis.[1][2]

-

Inhibition of Cell Wall Synthesis: By binding to PBPs, ampicillin irreversibly inhibits their enzymatic activity.[2][6] This action prevents the cross-linking of peptidoglycan chains, which are crucial for maintaining the structural integrity of the bacterial cell wall.[3]

-

Cell Lysis: The disruption of cell wall synthesis leads to a weakened cell structure. The continued activity of bacterial cell wall autolytic enzymes (autolysins) then leads to cell lysis and bacterial death.[6]

Deuterium substitution in this compound does not alter this pharmacological mechanism. The molecule's stereochemistry and ability to bind to PBPs remain unchanged.[]

The Role of Deuterium Labeling: this compound as an Internal Standard

While pharmacologically identical to ampicillin, this compound is specifically designed for use as an internal standard in quantitative bioanalysis, particularly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9][10]

2.1. The Kinetic Isotope Effect (KIE)

Deuterium is a stable, non-radioactive isotope of hydrogen containing an extra neutron, effectively doubling its mass.[11] This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Breaking a C-D bond requires more energy, which can slow down chemical reactions where this bond cleavage is the rate-limiting step.[] This phenomenon is known as the Kinetic Isotope Effect (KIE).[12][13]

In drug development, the KIE can be exploited to slow a drug's metabolism, potentially improving its pharmacokinetic profile.[14][15][16] However, for ampicillin, metabolism is not extensive; it is primarily excreted unchanged by the kidneys.[1][4][6] Therefore, deuteration does not offer a therapeutic advantage but provides a critical analytical one.

2.2. Application in Mass Spectrometry

The key feature of this compound is its mass. With five deuterium atoms, its molecular weight is higher than that of non-labeled ampicillin.[8] An MS detector can easily distinguish between the two compounds based on their mass-to-charge ratio (m/z), even though they behave almost identically during chromatographic separation and sample extraction.

This distinction is the foundation of its use as an internal standard (IS).[10] In a typical assay, a known quantity of this compound is added ("spiked") into every biological sample (e.g., plasma, urine) at the beginning of the workflow.[17] During sample preparation (e.g., protein precipitation, extraction) and analysis, any loss of the target analyte (ampicillin) will be mirrored by a proportional loss of the IS (this compound). By measuring the ratio of the ampicillin peak area to the this compound peak area, analysts can calculate the precise concentration of ampicillin in the original sample, correcting for any experimental variability.[10]

Quantitative Data for Bioanalysis

The following table summarizes the key mass spectrometric properties used to differentiate and quantify ampicillin and this compound. The fragment ions are characteristic products generated in the mass spectrometer that are used for definitive identification and quantification (Selected Reaction Monitoring, SRM).

| Compound | Molecular Formula | Formula Weight | Parent Ion (m/z) [M+H]⁺ | Primary Fragment Ions (m/z) |

| Ampicillin | C₁₆H₁₉N₃O₄S | 349.4 | 350.1 | 106.1, 160.1, 192.1[18] |

| This compound | C₁₆H₁₄D₅N₃O₄S | 354.4 | 355.1 | 111.1, 160.1, 197.1 |

Note: Fragment ion m/z values for d5 are predicted based on the fragmentation of the deuterated phenyl group.

Experimental Protocol: Quantification of Ampicillin in Swine Tissue by LC-MS/MS

This section details a representative protocol for the quantification of ampicillin in biological matrices using this compound as an internal standard, adapted from established methodologies.[17]

Objective: To determine the concentration of ampicillin in swine tissue samples (muscle, kidney, intestine).

Materials:

-

Ampicillin standard

-

This compound (Internal Standard, IS)

-

LC-MS grade water and methanol

-

Formic acid

-

Homogenizer, centrifuge, 0.45-µm membrane filters

Procedure:

-

Standard and IS Preparation:

-

Prepare a stock solution of ampicillin (e.g., 100 µg/mL) in water.

-

Prepare a stock solution of this compound (e.g., 100 µg/mL) in water.

-

Create working standard solutions of ampicillin by diluting the stock solution to produce a calibration curve (e.g., 0.1 to 50 ng/mL).

-

Prepare an IS working solution (e.g., 25 µg/mL) by diluting the IS stock solution.[17]

-

-

Sample Preparation:

-

Weigh 5 g of tissue sample into a homogenization tube.

-

Spike the sample by adding 100 µL of the IS working solution.

-

Add 5 mL of water.

-

Homogenize the sample for 1 minute.

-

Centrifuge the homogenate at 2,073 x g for 15 minutes at 5°C.

-

Collect the supernatant and re-centrifuge at 14,475 x g for 20 minutes at 5°C to remove remaining particulates.

-

Filter the final supernatant through a 0.45-µm membrane filter.[17]

-

-

LC-MS/MS Analysis:

-

LC System: Utilize a system with a C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.

-

Injection Volume: 50 µL.

-

MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Use Selected Reaction Monitoring (SRM) to monitor the transitions from the parent ion to the most abundant fragment ions for both ampicillin and this compound (refer to the table in Section 3).

-

-

Data Analysis:

-

Generate a calibration curve by plotting the ratio of the peak area of ampicillin to the peak area of this compound against the concentration of the working standards.

-

Calculate the concentration of ampicillin in the tissue samples by interpolating their peak area ratios onto the calibration curve.

-

Conclusion

References

- 1. youtube.com [youtube.com]

- 2. Ampicillin - Wikipedia [en.wikipedia.org]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Purchase [D5]-Ampicillin [nucleosyn.com]

- 10. veeprho.com [veeprho.com]

- 11. Deuterated drug - Wikipedia [en.wikipedia.org]

- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LC-MS/MS measurement of ampicillin residue in swine tissues at 5 days after in-feed administration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. waters.com [waters.com]

Ampicillin-d5: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of Ampicillin-d5, a deuterated analog of the widely used broad-spectrum antibiotic, ampicillin. This document is intended to be a core resource for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and key visualizations to support laboratory and research applications. This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research, where its stable isotope-labeled nature allows for precise quantification of ampicillin in biological matrices.[1][2]

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are crucial for its application in analytical methodologies. The introduction of five deuterium atoms on the phenyl group results in a higher molecular weight compared to its non-deuterated counterpart, ampicillin, which is essential for its use in mass spectrometry-based assays.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and, for comparison, its parent compound, ampicillin.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₄D₅N₃O₄S | [1][3] |

| Formula Weight | 354.4 g/mol | [3][4] |

| CAS Number | 1426173-65-0 | [3][4] |

| Exact Mass | 354.14101100 Da | [4] |

| Monoisotopic Mass | 354.14101100 Da | [4] |

| Solubility | Slightly soluble in water | [3] |

| Purity (Isotopic) | ≥99% deuterated forms (d₁-d₅) | [3] |

| Appearance | Solid/White Powder | [3][5] |

| Melting Point | Min. 180 °C (decomposition) | [5] |

Table 2: Physical and Chemical Properties of Ampicillin (Non-deuterated)

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₉N₃O₄S | [6] |

| Molecular Weight | 349.4 g/mol | [6] |

| CAS Number | 69-53-4 | [6] |

| Melting Point | 208 °C (decomposition) | [6][7] |

| Solubility in Water | 10100 mg/L (at 21 °C) | [6] |

| Appearance | White, crystalline powder | [6] |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Ampicillin, and by extension its deuterated isotopologue, is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8] The primary target of ampicillin is the transpeptidase enzyme, also known as penicillin-binding proteins (PBPs), which is crucial for the cross-linking of peptidoglycan chains.[9][10] By irreversibly inhibiting this enzyme, ampicillin disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[9] The presence of an amino group in ampicillin enhances its ability to penetrate the outer membrane of some gram-negative bacteria.[9]

Experimental Protocols

This compound is instrumental as an internal standard for the accurate quantification of ampicillin in various biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for sample preparation and analysis.

Sample Preparation for Ampicillin Quantification in Plasma

A common method for preparing plasma samples for LC-MS/MS analysis is protein precipitation, which is simple and effective.[11]

-

Sample Collection : Collect blood samples in appropriate anticoagulant tubes and centrifuge to separate plasma.

-

Internal Standard Spiking : To 100 µL of plasma sample, add a known amount (e.g., 10 µL of a standard solution) of this compound internal standard solution.[12]

-

Protein Precipitation : Add 200 µL of a precipitating agent, such as acetonitrile or methanol containing 0.1% formic acid, to the plasma sample.[11][12]

-

Vortexing and Centrifugation : Vortex the mixture for approximately 15-30 seconds to ensure thorough mixing and complete protein precipitation.[12] Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4 °C to pellet the precipitated proteins.[12]

-

Supernatant Collection and Dilution : Carefully collect the supernatant. For some applications, the supernatant may be directly injected into the LC-MS/MS system, or it may be diluted (e.g., 1:4 with a water/formic acid mixture) before injection to minimize matrix effects.[12]

LC-MS/MS Method for Ampicillin Quantification

This section outlines a typical LC-MS/MS method for the analysis of ampicillin using this compound as an internal standard.

-

Liquid Chromatography (LC) System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[11][13]

-

Mass Spectrometer : A tandem mass spectrometer (MS/MS) capable of multiple reaction monitoring (MRM).[11][14]

-

Chromatographic Column : A reverse-phase C18 column is commonly used.[12][15]

-

Mobile Phase : A gradient elution is typically employed using a combination of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol).[12][13]

-

Flow Rate : A typical flow rate is in the range of 0.2-0.5 mL/min.[14]

-

Injection Volume : 5-20 µL.[12]

-

Ionization : Electrospray ionization (ESI) in positive or negative mode.[11][16]

-

MRM Transitions : Specific precursor-to-product ion transitions are monitored for both ampicillin and this compound. For ampicillin (non-deuterated), a common transition is m/z 350 -> 160.[16] The corresponding transition for this compound would be m/z 355 -> 160 (or other appropriate product ion).

Workflow for Quantification Using this compound as an Internal Standard

The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using LC-MS/MS. It effectively corrects for variations in sample preparation, injection volume, and matrix effects, leading to high accuracy and precision.[17][18]

References

- 1. vivanls.com [vivanls.com]

- 2. veeprho.com [veeprho.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | C16H19N3O4S | CID 101386989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solstice Research Chemicals [lab.solstice.com]

- 6. Ampicillin | C16H19N3O4S | CID 6249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ampicillin | CAS#:69-53-4 | Chemsrc [chemsrc.com]

- 8. Ampicillin Production | PPTX [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Development and validation of a simple and sensitive LC-MS/MS method for quantification of ampicillin and sulbactam in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. LC-MS/MS methodology development and validation for the screening and quantification of five antibiotics in water - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. LC-MS/MS measurement of ampicillin residue in swine tissues at 5 days after in-feed administration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]

- 18. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

Unraveling the Fragmentation Fingerprint: A Technical Guide to Ampicillin-d5 Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Ampicillin-d5, a deuterated analog of the widely used β-lactam antibiotic, ampicillin. Understanding the fragmentation behavior of isotopically labeled compounds like this compound is crucial for their use as internal standards in quantitative bioanalytical assays, ensuring accuracy and reliability in drug metabolism and pharmacokinetic studies. This document outlines the key fragment ions, proposes a fragmentation pathway, and provides a detailed experimental protocol for its analysis.

Core Fragmentation Analysis

Under positive ion electrospray ionization (ESI) conditions, ampicillin and its deuterated analog, this compound, undergo characteristic fragmentation upon collision-induced dissociation (CID). The fragmentation pattern provides structural information, allowing for the identification and quantification of the analyte. The primary fragmentation of ampicillin involves the cleavage of the β-lactam ring and the bond connecting the side chain to the 6-aminopenicillanic acid core.[1][2][3]

The key fragment ions observed for ampicillin ([M+H]⁺ at m/z 350.1) include m/z 192.0, 174.0, 160.0, and 106.1.[2][3] The ion at m/z 160.0 corresponds to the thiazolidine ring, while the ion at m/z 106.1 is characteristic of the benzylamine side chain.[2] The fragment at m/z 192.0 is proposed to be formed through the loss of the amino group from the benzylamine side chain, followed by rearrangement and cleavage of the β-lactam ring.[2] The ion at m/z 174.0 can be attributed to the subsequent loss of a water molecule from the m/z 192.0 fragment.[2]

For this compound, the five hydrogen atoms on the phenyl group of the side chain are replaced by deuterium atoms. This results in a 5 Dalton mass shift for the precursor ion and any fragment ions containing the deuterated phenyl group.

Data Presentation: Quantitative Fragmentation Data

The table below summarizes the expected and observed mass-to-charge ratios (m/z) for the precursor and major product ions of both ampicillin and this compound in positive ion mode mass spectrometry.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Product Ion 3 (m/z) | Product Ion 4 (m/z) |

| Ampicillin | 350.1 | 192.0 | 174.0 | 160.0 | 106.1 |

| This compound | 355.1 | 192.0 | 179.0 | 160.0 | 111.1 |

Note: The fragment ions at m/z 192.0 and 160.0 do not contain the deuterated phenyl group and therefore do not exhibit a mass shift. The fragment at m/z 111.1 in this compound corresponds to the deuterated benzylamine moiety. The fragment at m/z 179.0 is proposed based on a similar fragmentation pathway to the m/z 174.0 ion in ampicillin, retaining the deuterated phenyl group.

Experimental Protocols

The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the analysis of ampicillin, which can be adapted for this compound.

1. Sample Preparation:

-

Standard Solution Preparation: A stock solution of this compound is prepared by dissolving the reference standard in a suitable solvent such as methanol or a mixture of methanol and water. Serial dilutions are then made to prepare working standard solutions at desired concentrations.

-

Biological Sample Extraction (e.g., Plasma, Urine): Protein precipitation is a common method for extracting ampicillin from biological matrices. An aliquot of the biological sample is mixed with a protein precipitating agent (e.g., acetonitrile or methanol, often containing the internal standard, this compound). The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions: [2]

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Methanol or acetonitrile.

-

-

Gradient Elution: A typical gradient might be:

-

0-2 min: 10% B

-

2-10 min: Linear gradient from 10% to 50% B

-

10-12 min: Hold at 50% B

-

12.1-15 min: Return to 10% B and equilibrate.

-

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1 - 10 µL.

-

Column Temperature: 25 - 40 °C.

3. Mass Spectrometry (MS) Conditions: [2]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Gas Temperature: 350 - 450 °C.

-

Desolvation Gas Flow: 600 - 800 L/hr.

-

Collision Gas: Argon.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound:

-

Precursor Ion: m/z 355.1

-

Product Ions for monitoring: m/z 160.0, m/z 111.1

-

-

Ampicillin (if analyzing concurrently):

-

Precursor Ion: m/z 350.1

-

Product Ions for monitoring: m/z 160.0, m/z 106.1

-

-

Mandatory Visualization: Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway for this compound.

Caption: Proposed fragmentation pathway of this compound.

References

- 1. Tandem mass spectrometric studies of the fragmentation of penicillins and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of the Related Substances in Ampicillin Capsule by Rapid Resolution Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Ampicillin-d5 in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility and stability of Ampicillin-d5, a deuterated analog of Ampicillin. Given that this compound is primarily used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), understanding its behavior in various solvents is critical for the preparation of accurate stock solutions, calibrators, and quality controls.[1][2]

While specific quantitative solubility and stability data for this compound is limited, its physicochemical properties are expected to be nearly identical to those of unlabeled Ampicillin. The substitution of hydrogen with deuterium atoms primarily affects the compound's mass, which is advantageous for mass spectrometric detection, but does not significantly alter its solubility or chemical stability. Therefore, this document leverages the extensive data available for Ampicillin as a strong surrogate for this compound.

Chemical Structures of Ampicillin and this compound

The diagram below illustrates the chemical structures of both Ampicillin and its deuterated form, this compound, highlighting the positions of the five deuterium atoms on the phenyl group.

Solubility Data

The solubility of Ampicillin and its sodium salt varies significantly across different solvents. Ampicillin sodium salt generally exhibits higher solubility in aqueous and polar organic solvents. The data presented below is compiled from various technical datasheets and research articles.

Table 1: Solubility of Ampicillin and its Analogs in Various Solvents

| Compound | Solvent | Solubility | Reference(s) |

| This compound | Water (H₂O) | 4.9 mg/mL (requires sonication, warming, and pH adjustment to 9) | [3] |

| Ampicillin Sodium Salt | Water | 50 mg/mL | |

| Ampicillin Sodium Salt | Dimethylformamide (DMF) | ~20 mg/mL | [4][5] |

| Ampicillin Sodium Salt | Dimethyl Sulfoxide (DMSO) | ~16 mg/mL | [4][5] |

| Ampicillin Sodium Salt | Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [4][5] |

| Ampicillin Sodium Salt | Ethanol | ~2 mg/mL | [4][5] |

| Ampicillin Anhydrous | Water | Sparingly soluble | [6] |

| Ampicillin Anhydrous | Methanol | Slightly soluble | [6] |

| Ampicillin Anhydrous | 1 M Ammonium Hydroxide (NH₄OH) | 50 mg/mL | |

| Ampicillin | 0.1 M Sodium Hydroxide (NaOH) | 25 mg/mL | [7] |

| Ampicillin | DMSO | 240 mg/mL | [7] |

Stability of this compound Solutions

The stability of Ampicillin in solution is a critical factor for ensuring the accuracy of analytical standards. Degradation is primarily driven by the hydrolysis of the β-lactam ring. This process is highly dependent on pH, temperature, concentration, and the composition of the solvent or buffer.[8]

Key Factors Influencing Stability:

-

pH: Ampicillin is most stable in solutions with a pH between 3.8 and 5. Stability decreases significantly at pH values above 7. In alkaline solutions (pH ~8), 5R-penicilloic acid is the initial degradation product.[9][10]

-

Temperature: As with most chemical compounds, degradation rates increase with temperature. Stock solutions are best stored frozen, while refrigerated temperatures (2-8°C) can preserve solutions for shorter periods.[11]

-

Solvent/Vehicle: Ampicillin is considerably less stable in dextrose solutions compared to sodium chloride solutions.[12][13] The use of 5% Dextrose Injection as a vehicle is discouraged, as solutions may be stable for only 4 hours at 5°C.[12][13]

-

Concentration: Some studies indicate that the stability of sodium ampicillin decreases as its concentration in solution increases.[12][13]

Table 2: Stability of Ampicillin Solutions Under Various Conditions

| Concentration | Vehicle / Solvent | Storage Temperature | Duration of Stability (>90% Potency) | Reference(s) |

| Stock Solution (-d5) | Water | -80°C | 6 months | [3][14] |

| Stock Solution (-d5) | Water | -20°C | 1 month | [3][14] |

| 50 mg/mL | Water | 2-8°C | Up to 3 weeks | |

| 50 mg/mL | Water | -20°C | 4-6 months | |

| In Culture Media | N/A | 37°C | Up to 3 days | |

| 10 mg/mL | N/A | Refrigerated | 3 days | [11] |

| 12 mg/mL | Normal Saline (Buffered) | Room Temperature | At least 48 hours | [15] |

| 12 mg/mL | Normal Saline | Room Temperature | At least 24 hours | [11][15] |

| 12 mg/mL | Normal Saline | Refrigerated (4°C) | 72 hours | [11] |

| 0.5 - 4.0 g/100 mL | Sodium Chloride Injection | 5°C | 72 hours (lower concentrations more stable) | [12][13] |

| 0.5 - 2.0 g/100 mL | Sodium Chloride Injection | 25°C | 24 hours | [12] |

| 24 g/L | 0.9% Sodium Chloride | 25°C and 30°C | 30 hours | [8] |

| 24 g/L | 0.9% Sodium Chloride | 37°C | 24 hours | [8] |

Experimental Protocols

Accurate determination of solubility and stability requires robust experimental design and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the gold standard for stability-indicating assays.[11]

Protocol 1: Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution. A 0.22 µm syringe filter is suitable.

-

Quantification: Dilute an aliquot of the clear supernatant with an appropriate mobile phase. Analyze the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

Calculation: Determine the solubility based on the measured concentration in the saturated solution.

Protocol 2: Stability Assessment using HPLC-UV

This protocol outlines a typical workflow for assessing the stability of an this compound solution over time.

Detailed Methodological Parameters (Example):

-

HPLC System: A standard HPLC system with a UV detector.[11]

-

Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).[11]

-

Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[11]

-

Flow Rate: 0.150 mL/min.[11]

-

Column Temperature: 50°C.[11]

-

UV Detection: 240 nm.[11]

-

Injection Volume: 1 µL.[11]

-

Data Analysis: The concentration at each time point is calculated relative to the initial (T=0) concentration. Stability is often defined as the time during which the concentration remains above 90% of the initial value.

Primary Degradation Pathway

The primary mechanism of ampicillin degradation in aqueous solutions, particularly under neutral to alkaline conditions, is the hydrolysis of the four-membered β-lactam ring. This irreversible reaction opens the ring to form penicilloic acid, which is inactive as an antibiotic.

This initial degradation step can be followed by further reactions, including epimerization and polymerization, especially at higher concentrations and pH values.[9][10] For researchers using this compound as an analytical standard, preventing this initial hydrolytic step is paramount for maintaining sample integrity and accuracy.

References

- 1. Combining LC–MS/MS and hollow-fiber infection model for real-time quantitation of ampicillin to antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ampicillin |Axios Research [axios-research.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. Ampicillin | Aminobenzylpenicillin | β-lactam antibiotic | TargetMol [targetmol.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Degradation pathways of ampicillin in alkaline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Stability of Ampicillin in Normal Saline Following Refrigerated Storage and 24-Hour Pump Recirculation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Stability of Ampicillin in Normal Saline and Buffered Normal Saline - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to Sourcing and Utilizing High-Purity Ampicillin-d5 for Research Applications

This technical guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on the procurement and application of high-purity Ampicillin-d5. This deuterated analog of ampicillin serves as an invaluable internal standard for quantitative analyses, particularly in pharmacokinetic and metabolic studies.

Procurement of High-Purity this compound

A variety of reputable chemical suppliers offer high-purity this compound for research purposes. When selecting a supplier, it is crucial to consider factors such as isotopic purity, chemical purity, and the availability of comprehensive analytical documentation, including a Certificate of Analysis (CoA).

Table 1: Key Suppliers of High-Purity this compound

| Supplier | Product Name | CAS Number | Purity | Additional Information |

| Cayman Chemical | This compound | 1426173-65-0 | ≥99% deuterated forms (d1-d5)[1] | Intended for use as an internal standard for quantification by GC- or LC-MS.[1] |

| Simson Pharma Limited | This compound | 1426173-65-0 | High quality | Accompanied by a Certificate of Analysis.[2] |

| MedchemExpress | This compound | 1426173-65-0 | Not specified | Deuterium labeled Ampicillin.[3] |

| Pharmaffiliates | This compound | 1426173-65-0 | Not specified | Stored at 2-8°C.[4] |

| Fisher Scientific | This compound, Honeywell Fluka | 1426173-65-0 | Not specified | Produced according to ISO 9001.[5] |

| Veeprho | This compound | 1426173-65-0 | Not specified | Utilized as an internal standard in analytical and pharmacokinetic research.[6] |

| Santa Cruz Biotechnology | This compound (Mixture of Diastereomers) | 69-53-4 | Not specified | Labeled Ampicillin.[7] |

| LGC Standards | This compound (Mixture of Diastereomers) | 1426173-65-0 | Not specified | Stable isotope labeled analytical standard.[8] |

| Clinivex | L-(+)-Ampicillin-d5 | Not specified | Not specified | Deuterium labeled L-(+)-Ampicillin.[9] |

| MyBioSource | This compound | Not specified | Chemical Purity: 98%; Isotopic Purity: 97.3%[10] | For Research Use Only.[10] |

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (2S,5R,6R)-6-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

| Molecular Formula | C₁₆H₁₄D₅N₃O₄S[1] |

| Molecular Weight | 354.44 g/mol [4] |

| CAS Number | 1426173-65-0[1] |

| Appearance | Off-White to Pale Yellow Solid |

| Storage | -20°C or 2-8°C (refer to supplier for specific instructions)[1][4] |

Experimental Protocols: Quantitative Analysis of Ampicillin using this compound by LC-MS/MS

This compound is predominantly used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure the accuracy and precision of ampicillin quantification in biological matrices.[1] The following is a generalized protocol synthesized from established methodologies.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting ampicillin from plasma samples.[11]

-

Reagents:

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

This compound internal standard stock solution (e.g., 1 mg/mL in MeOH)

-

Working internal standard solution (e.g., 10 µg/mL in 50:50 MeOH:Water)

-

-

Procedure:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the working internal standard solution (this compound).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30-40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:ACN with 0.1% FA).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

-

Liquid Chromatography Conditions

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically suitable.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Gradient Elution:

-

0-1 min: 2% B

-

1-5 min: 2% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 2% B

-

6.1-8 min: 2% B (re-equilibration)

-

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40°C.

Tandem Mass Spectrometry Conditions

-

Instrumentation: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

The precursor and product ions for ampicillin and this compound need to be optimized by direct infusion. Representative transitions are provided below.

-

Table 3: Representative MRM Transitions for Ampicillin and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ampicillin | 350.1 | 160.1, 106.1 | Optimized for the specific instrument |

| This compound | 355.1 | 160.1, 111.1 | Optimized for the specific instrument |

-

Ion Source Parameters:

-

Capillary Voltage: ~3.5 kV

-

Source Temperature: ~150°C

-

Desolvation Temperature: ~400°C

-

Desolvation Gas Flow: ~800 L/hr

-

Cone Gas Flow: ~50 L/hr

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of ampicillin in a biological matrix using this compound as an internal standard.

Caption: Workflow for Ampicillin Quantification using an Internal Standard.

Mechanism of Action of Ampicillin

Ampicillin is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[12][13][14] The following diagram illustrates this mechanism.

Caption: Ampicillin's Mechanism of Action on Bacterial Cell Wall Synthesis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | CAS No- 1426173-65-0 | Simson Pharma Limited [simsonpharma.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound, Honeywell Fluka 10 mg | Buy Online | Honeywell Fluka | Fisher Scientific [fishersci.be]

- 6. veeprho.com [veeprho.com]

- 7. scbt.com [scbt.com]

- 8. This compound (Mixture of Diastereomers) [lgcstandards.com]

- 9. theclinivex.com [theclinivex.com]

- 10. mybiosource.com [mybiosource.com]

- 11. Development and validation of a simple and sensitive LC-MS/MS method for quantification of ampicillin and sulbactam in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Ampicillin? [synapse.patsnap.com]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Ampicillin-d5: A Technical Guide for Researchers

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of Ampicillin-d5 as an internal standard in the quantitative analysis of ampicillin.

Core Compound Identification

This compound is a deuterated analog of ampicillin, a broad-spectrum β-lactam antibiotic. Its primary application in research and drug development is as a stable isotope-labeled internal standard for the quantification of ampicillin in biological matrices using mass spectrometry-based assays.[1] The incorporation of five deuterium atoms on the phenyl ring provides a distinct mass difference from the unlabeled ampicillin, enabling accurate and precise quantification.

| Identifier | Value | Reference |

| CAS Number | 1426173-65-0 | [2][3][4] |

| Molecular Formula | C₁₆H₁₄D₅N₃O₄S | [2][4][5][6][7] |

| Molecular Weight | 354.44 g/mol | [4][5][7] |

| Synonyms | (2S,5R,6R)-6-[[(2R)-2-amino-2-(phenyl-2,3,4,5,6-d5)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [2] |

Mechanism of Action of Ampicillin

Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][7] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[6][7] Peptidoglycan is a vital component that provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, ampicillin weakens the cell wall, leading to cell lysis and bacterial death.[1][7]

Experimental Protocols: Quantification of Ampicillin using this compound

This compound is instrumental in pharmacokinetic and bioequivalence studies where accurate measurement of ampicillin concentrations in biological fluids is required. Below is a generalized experimental protocol for the quantification of ampicillin in human plasma using LC-MS/MS with this compound as an internal standard.

Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples at room temperature.

-

To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration will depend on the specific assay).

-

Vortex mix the sample for 15 seconds.

-

Add 200 µL of methanol containing 0.1% formic acid to precipitate proteins.

-

Vortex mix for another 15 seconds.

-

Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant and dilute 1:4 with water containing 0.1% formic acid.

-

Inject the final solution into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of ampicillin.

| Parameter | Condition |

| LC Column | Accucore C18, 100 x 2.1 mm, 2.6 µm |

| Mobile Phase A | 2 mM ammonium formate with 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | Start with 2% B for 1.5 min, increase to 50% B in 3.5 min, then to 100% B in 1 min, hold for 1.5 min, and re-equilibrate at 2% B for 1.5 min. |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

Mass Spectrometry Parameters (MRM Transitions)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Ampicillin | 348.1 | 206.8 | Negative |

| This compound | 353.0 | 211.9 | Negative |

Note: MRM transitions can vary depending on the instrument and optimization.

Quantitative Data and Method Validation

The use of this compound as an internal standard allows for the development of robust and reliable quantitative methods. The validation of such methods typically includes assessing linearity, precision, accuracy, and recovery.

| Validation Parameter | Typical Performance |

| Linearity Range | 0.1040 µg/mL to 10.1562 µg/mL |

| Intra-day Precision | < 3.50% |

| Inter-day Precision | < 3.50% |

| Accuracy | 96.27 – 103.59 % |

| Mean Recovery | 84.51% for ampicillin |

Experimental Workflow

The overall workflow for a typical pharmacokinetic study involving the quantification of ampicillin is depicted below.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ldh.la.gov [ldh.la.gov]

- 4. researchgate.net [researchgate.net]

- 5. LC-MS/MS measurement of ampicillin residue in swine tissues at 5 days after in-feed administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Ampicillin? [synapse.patsnap.com]

An In-depth Technical Guide to the Isotopic Labeling of Ampicillin-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ampicillin-d5, a deuterated analog of the widely used broad-spectrum antibiotic, ampicillin. Primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies, this compound offers enhanced accuracy and precision in the quantification of ampicillin in complex biological matrices. This document details the isotopic labeling, synthesis, and analytical characterization of this compound, presenting data in a structured format for ease of comparison and providing detailed experimental methodologies.

Core Concepts of Isotopic Labeling

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. In the context of drug development and analysis, stable isotopes like deuterium (²H or D) are incorporated into a drug molecule. Deuterium-labeled compounds are chemically identical to their non-labeled counterparts but have a higher mass. This mass difference is readily detectable by mass spectrometry, making them ideal internal standards for quantitative analysis. The use of a stable isotope-labeled internal standard like this compound corrects for variations in sample preparation and instrument response, leading to more reliable and accurate results.

This compound: Structure and Isotopic Purity

This compound is specifically labeled with five deuterium atoms on the phenyl ring of the aminophenylacetyl side chain. This strategic placement ensures that the deuterium labels are not readily exchangeable under typical physiological or analytical conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₆H₁₄D₅N₃O₄S |

| Molecular Weight | 354.4 g/mol |

| Exact Mass | 354.14101100 Da |

| Isotopic Purity | ≥98% (typically ≥99% deuterated forms) |

| Deuterium Labeling | Phenyl-d5 |

Synthesis of this compound

The synthesis of this compound involves the coupling of a deuterated precursor, D-(-)-α-phenylglycine-d5, with 6-aminopenicillanic acid (6-APA). The key to the synthesis is the preparation of the isotopically labeled amino acid.

Experimental Protocol: Synthesis of D-(-)-α-phenylglycine-d5

A plausible method for the synthesis of D-phenylglycine-d5 is through a modified Strecker synthesis using deuterated starting materials.

-

Preparation of Benzaldehyde-d5: Benzaldehyde is deuterated via acid-catalyzed H/D exchange using D₂SO₄ in D₂O. The mixture is heated under reflux, and the deuterated benzaldehyde is then extracted.

-

Strecker Synthesis:

-

Benzaldehyde-d5 is reacted with sodium cyanide (NaCN) and ammonium chloride (NH₄Cl) in a solution of D₂O and methanol-d4.

-

The resulting α-aminonitrile-d5 is then hydrolyzed with hydrochloric acid in D₂O to yield racemic DL-phenylglycine-d5.

-

-

Resolution: The racemic mixture is resolved to obtain the desired D-enantiomer. This can be achieved through enzymatic resolution or by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Experimental Protocol: Synthesis of this compound

-

Activation of D-(-)-α-phenylglycine-d5: The carboxylic acid group of D-(-)-α-phenylglycine-d5 is activated to facilitate amide bond formation. A common method is the formation of an acid chloride or the use of coupling agents like dicyclohexylcarbodiimide (DCC).

-

Coupling with 6-APA: The activated D-(-)-α-phenylglycine-d5 is then reacted with 6-aminopenicillanic acid (6-APA) in a suitable aprotic solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to neutralize the generated acid.

-

Purification: The crude this compound is purified by recrystallization or chromatography to achieve high purity.

Analytical Characterization of this compound

The successful synthesis and purity of this compound are confirmed using various analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the incorporation of deuterium and for the quantitative analysis of ampicillin using this compound as an internal standard.

Table 2: Key Mass Spectrometry Data for Ampicillin and this compound

| Analyte | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Ampicillin | 350.1 | 192.1, 174.1, 160.1, 106.1 |

| This compound | 355.1 | 192.1, 174.1, 160.1, 111.1 |

-

Parent Ion: In electrospray ionization (ESI) positive mode, this compound exhibits a protonated molecular ion ([M+H]⁺) at m/z 355.1, which is 5 mass units higher than that of unlabeled ampicillin (m/z 350.1).

-

Fragmentation Pattern: The fragmentation pattern of this compound is similar to that of ampicillin. The key fragments that do not contain the phenyl ring, such as the thiazolidine ring fragment (m/z 160.1) and fragments of the β-lactam core (m/z 192.1, 174.1), remain at the same mass-to-charge ratio. The fragment containing the deuterated phenylaminomethyl group appears at m/z 111.1, a shift of +5 from the corresponding fragment in ampicillin (m/z 106.1).

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ampicillin: 350.1 → 106.1

-

This compound: 355.1 → 111.1

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the position of the deuterium labels. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the phenyl ring will be absent. In ²H NMR, a signal will be observed in the aromatic region, confirming the presence and location of the deuterium atoms.

Table 3: Expected ¹H NMR Spectral Changes in this compound

| Functional Group | Ampicillin Chemical Shift (δ, ppm) | This compound Expected Observation |

| Phenyl Protons | ~7.2-7.4 (multiplet) | Signal absent or significantly reduced |

| Other Protons | Unchanged | No significant change in chemical shift |

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. The absence of signals in the aromatic region corresponding to the phenyl ring protons confirms successful deuteration.

-

²H NMR Acquisition: Acquire a deuterium NMR spectrum. The presence of a signal in the aromatic region confirms the incorporation of deuterium onto the phenyl ring.

Conclusion

This compound is a crucial tool for the accurate quantification of ampicillin in research and clinical settings. Understanding its synthesis and analytical characteristics is essential for its proper application. This guide has provided an in-depth overview of the isotopic labeling, a plausible synthetic route, and the key analytical methods used to characterize this compound. The provided data and protocols serve as a valuable resource for scientists and researchers in the field of drug development and analysis.

Methodological & Application

Application Notes: Quantitative Analysis of Ampicillin in Biological Matrices Using Ampicillin-d5 as an Internal Standard by LC-MS/MS

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed methodology for the quantitative analysis of ampicillin in biological matrices, such as human plasma and swine tissues, using a stable isotope-labeled internal standard, Ampicillin-d5, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection. The use of this compound ensures high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[1][2] This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and residue analysis.[1][2][3]

Introduction

Ampicillin is a broad-spectrum β-lactam antibiotic widely used in human and veterinary medicine.[2][4] Accurate quantification of ampicillin in biological samples is essential for determining its pharmacokinetic profile, ensuring therapeutic efficacy, and monitoring residue levels in food-producing animals.[1][2] LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and specificity. The incorporation of a stable isotope-labeled internal standard, such as this compound, is critical for robust and reliable quantification, as it closely mimics the analyte's behavior during extraction and ionization, thereby compensating for potential analytical variabilities.[2]

Principle of Internal Standardization

The fundamental principle of using an internal standard (IS) in quantitative analysis is to add a known amount of a compound that is structurally and chemically similar to the analyte of interest to all samples, calibrators, and quality controls. The ratio of the analyte's response to the IS response is then used for quantification. This approach effectively corrects for variations in sample volume, extraction efficiency, injection volume, and instrument response. This compound is an ideal internal standard for ampicillin analysis as it co-elutes with ampicillin and exhibits similar ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z).

Caption: General workflow for the quantification of ampicillin using this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

Ampicillin (Reference Standard)

-

LC-MS Grade Methanol[2]

-

LC-MS Grade Water[2]

-

Ammonium Acetate

-

Biological Matrix (e.g., Human Plasma, Swine Tissue)

Stock and Working Solutions Preparation

-

Ampicillin Stock Solution (1 mg/mL): Accurately weigh and dissolve ampicillin in an appropriate solvent (e.g., water or methanol/water mixture).

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent as the ampicillin stock solution.[2]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the ampicillin stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 25 µg/mL) by diluting the stock solution with the same solvent.[2]

Sample Preparation (Protein Precipitation)

This protocol is a general guideline and may require optimization for different biological matrices.

-

Thaw frozen biological samples (e.g., plasma, tissue homogenate) on ice.

-

To a 100 µL aliquot of the sample, add 10 µL of the internal standard working solution.

-

Vortex mix for 15 seconds.

-

Add 200-400 µL of cold acetonitrile or methanol to precipitate proteins.[1][5][7]

-

Vortex mix vigorously for at least 30 seconds.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[7]

-

Carefully transfer the supernatant to a clean tube.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.

Caption: Step-by-step sample preparation workflow using protein precipitation.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

| Parameter | Condition 1 | Condition 2 |

| Column | Hypurity C18 (3 µm, 2.1 x 50 mm)[2] | Pentafluorophenyl (PFP) Column[1] |

| Mobile Phase A | 0.05% Formic Acid in Water[2] | 10mM Ammonium Acetate[1] |

| Mobile Phase B | 0.05% Formic Acid in Methanol[2] | Acetonitrile[1] |

| Flow Rate | 0.2 - 0.5 mL/min[1][6] | 0.5 mL/min[1] |

| Gradient | Gradient elution is typically used. For example, starting with a low percentage of organic phase, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.[2][6] | A typical gradient might be: 0-1 min at 5% B, ramp to 95% B over 6 min, hold for 2 min, then return to initial conditions. |

| Injection Volume | 5 - 20 µL[5][6] | 10 µL[1] |

| Column Temperature | 20 - 40°C[1][2] | 40°C[2] |

Mass Spectrometry (MS) Conditions

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode. Negative mode is commonly reported.[1][2][8] |

| Scan Type | Multiple Reaction Monitoring (MRM)[1][8] |

| Spray Voltage | 3 kV (Negative Mode)[2] |

| Sheath Gas Pressure | 50 arbitrary units[2] |

| Auxiliary Gas Pressure | 20 arbitrary units[2] |

| Source Temperature | 400 - 500°C[6][9] |

MRM Transitions

The following MRM transitions are monitored for ampicillin and its internal standard, this compound. The collision energy should be optimized for the specific instrument being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Ampicillin | 348.1 | 206.8 / 207.0 | Negative | [2][8] |

| This compound | 353.0 / 353.1 | 211.9 / 212.0 | Negative | [2][8] |

| Ampicillin | 350.1 | 160.0 | Positive | [5] |

Quantitative Data Summary

The performance of the method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below based on published data.

| Parameter | Typical Value/Range | Reference |

| Lower Limit of Quantification (LLOQ) | 0.1 - 0.25 µg/mL in plasma | [1][3] |

| 0.1 - 0.12 ng/g in tissue | [2] | |

| Calibration Curve Range | 0.25 - 200 µg/mL (plasma) | [1][3] |

| 0.1 - 50 ng/mL (tissue) | [2] | |

| Linearity (r²) | > 0.99 | [2][8] |

| Intra-day Precision (%CV) | ≤ 11.5% | [1][3] |

| Inter-day Precision (%CV) | ≤ 11.5% | [1][3] |

| Accuracy (% Bias) | Within ±15% (85-115%) | [1][3] |

| Recovery | 84.5% - 98.5% | [8] |